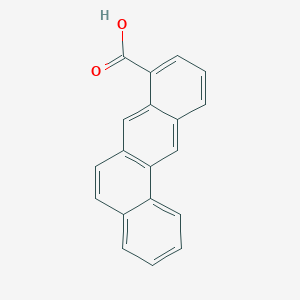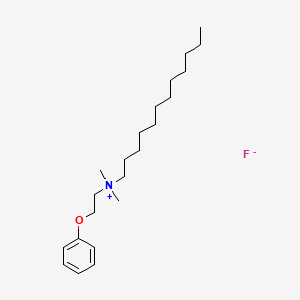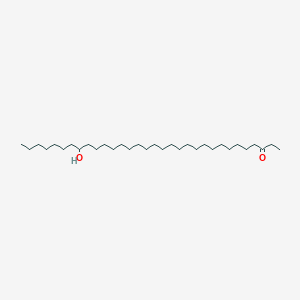![molecular formula C20H22Cl2N2O6 B14359663 2-[2-[Carboxymethyl-[(4-chloro-2-hydroxyphenyl)methyl]amino]ethyl-[(4-chloro-2-hydroxyphenyl)methyl]amino]acetic acid CAS No. 93130-12-2](/img/structure/B14359663.png)
2-[2-[Carboxymethyl-[(4-chloro-2-hydroxyphenyl)methyl]amino]ethyl-[(4-chloro-2-hydroxyphenyl)methyl]amino]acetic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-[2-[Carboxymethyl-[(4-chloro-2-hydroxyphenyl)methyl]amino]ethyl-[(4-chloro-2-hydroxyphenyl)methyl]amino]acetic acid is a complex organic compound characterized by the presence of multiple functional groups, including carboxyl, hydroxyl, and amino groups
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-[2-[Carboxymethyl-[(4-chloro-2-hydroxyphenyl)methyl]amino]ethyl-[(4-chloro-2-hydroxyphenyl)methyl]amino]acetic acid typically involves multi-step organic reactions. The process begins with the preparation of the intermediate compounds, which are then subjected to further reactions to form the final product. Common synthetic routes include:
Nucleophilic Substitution Reactions: These reactions involve the substitution of a leaving group by a nucleophile, leading to the formation of the desired compound.
Condensation Reactions: These reactions involve the combination of two or more molecules with the elimination of a small molecule, such as water, to form the final product.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow reactors and automated synthesis systems can be employed to enhance efficiency and scalability.
化学反応の分析
Types of Reactions
2-[2-[Carboxymethyl-[(4-chloro-2-hydroxyphenyl)methyl]amino]ethyl-[(4-chloro-2-hydroxyphenyl)methyl]amino]acetic acid undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxidized products.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The compound can undergo substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and nucleophiles (e.g., amines). Reaction conditions such as temperature, pH, and solvent choice play a crucial role in determining the outcome of these reactions.
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation reactions may yield carboxylic acids, while reduction reactions may produce alcohols or amines.
科学的研究の応用
2-[2-[Carboxymethyl-[(4-chloro-2-hydroxyphenyl)methyl]amino]ethyl-[(4-chloro-2-hydroxyphenyl)methyl]amino]acetic acid has a wide range of scientific research applications, including:
Chemistry: The compound is used as a building block in the synthesis of more complex molecules.
Biology: It is studied for its potential biological activities, such as antimicrobial and anticancer properties.
Medicine: The compound is investigated for its potential therapeutic applications, including drug development.
Industry: It is used in the production of various industrial chemicals and materials.
作用機序
The mechanism of action of 2-[2-[Carboxymethyl-[(4-chloro-2-hydroxyphenyl)methyl]amino]ethyl-[(4-chloro-2-hydroxyphenyl)methyl]amino]acetic acid involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific application and context.
類似化合物との比較
Similar Compounds
Similar compounds to 2-[2-[Carboxymethyl-[(4-chloro-2-hydroxyphenyl)methyl]amino]ethyl-[(4-chloro-2-hydroxyphenyl)methyl]amino]acetic acid include other amino acid derivatives and phenolic compounds.
Uniqueness
The uniqueness of this compound lies in its specific combination of functional groups and structural features, which confer distinct chemical and biological properties. This makes it a valuable compound for various scientific and industrial applications.
特性
CAS番号 |
93130-12-2 |
|---|---|
分子式 |
C20H22Cl2N2O6 |
分子量 |
457.3 g/mol |
IUPAC名 |
2-[2-[carboxymethyl-[(4-chloro-2-hydroxyphenyl)methyl]amino]ethyl-[(4-chloro-2-hydroxyphenyl)methyl]amino]acetic acid |
InChI |
InChI=1S/C20H22Cl2N2O6/c21-15-3-1-13(17(25)7-15)9-23(11-19(27)28)5-6-24(12-20(29)30)10-14-2-4-16(22)8-18(14)26/h1-4,7-8,25-26H,5-6,9-12H2,(H,27,28)(H,29,30) |
InChIキー |
LQUGLWYRNWKKSU-UHFFFAOYSA-N |
正規SMILES |
C1=CC(=C(C=C1Cl)O)CN(CCN(CC2=C(C=C(C=C2)Cl)O)CC(=O)O)CC(=O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![Ethyl 4-[(4-methylbenzene-1-sulfonyl)sulfanyl]butanoate](/img/structure/B14359584.png)
![3,7-Diphenyl-6,7-dihydro-5H-[1,2,4]triazolo[3,4-b][1,3]thiazine](/img/structure/B14359587.png)


amino}ethyl acetate](/img/structure/B14359618.png)
![5,6-Dichloro-3-[(4-nitrophenyl)methylidene]-2-benzofuran-1(3H)-one](/img/structure/B14359628.png)

![2-[(Phenylcarbamothioyl)amino]ethyl phenylcarbamodithioate](/img/structure/B14359645.png)




![3-[(3,4-Dihydro-2H-pyran-2-yl)oxy]-1-phenylpropan-1-one](/img/structure/B14359662.png)
